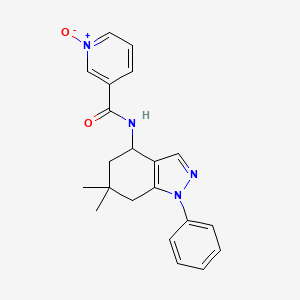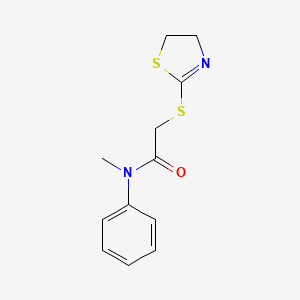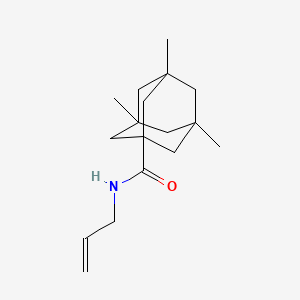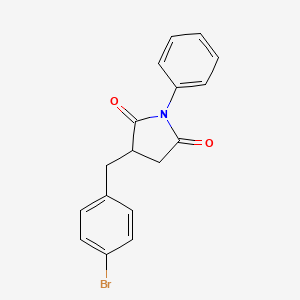![molecular formula C20H20N4O B4891755 1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, commonly known as P4, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of P4 is not fully understood, but it is believed to act through multiple pathways. P4 has been shown to inhibit the activity of various enzymes such as phosphodiesterase (PDE) and histone deacetylase (HDAC), which are involved in cell proliferation and inflammation. P4 also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
P4 has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. P4 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. In addition, P4 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could have potential implications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using P4 in lab experiments include its potent pharmacological properties, ease of synthesis, and availability. P4 has been shown to exhibit significant therapeutic potential in various diseases, making it an attractive candidate for drug development. However, the limitations of using P4 in lab experiments include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of P4 have not been fully evaluated, which could limit its clinical application.
Orientations Futures
There are several future directions for research on P4. One potential area of study is the development of novel formulations of P4 that can improve its solubility and bioavailability. Another area of research is the evaluation of the toxicity and side effects of P4 in animal models and clinical trials. In addition, the mechanism of action of P4 needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the therapeutic potential of P4 in other diseases such as metabolic disorders and cardiovascular diseases needs to be explored.
Méthodes De Synthèse
The synthesis of P4 involves the reaction of 1-(2-pyridinyl)piperazine and 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under suitable reaction conditions. The yield of P4 can be improved by optimizing the reaction parameters such as temperature, time, and concentration of reagents.
Applications De Recherche Scientifique
P4 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. P4 also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, P4 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(17-6-8-18(9-7-17)22-11-3-4-12-22)24-15-13-23(14-16-24)19-5-1-2-10-21-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDJBVQBUGUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(pyridin-2-yl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)





![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)
![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)